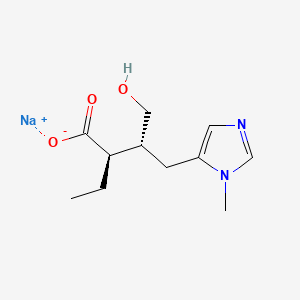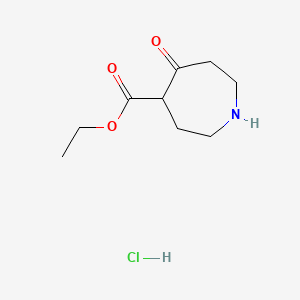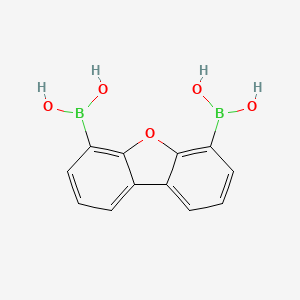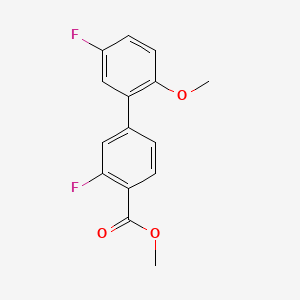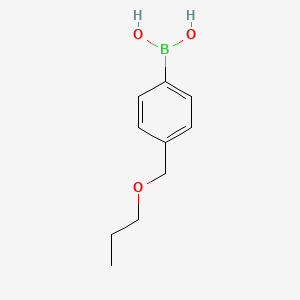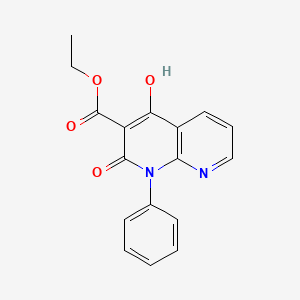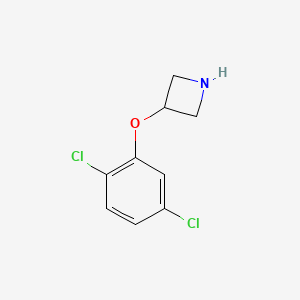![molecular formula C14H14ClN5 B595959 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-82-7](/img/structure/B595959.png)
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H14ClN5 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 565.0±60.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Application 1: Antitubercular Agents
- Methods of Application : The minimum inhibitory concentration (MIC) of the compounds was assayed using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was non-cytotoxic to the Vero cell line and had a MIC90 value of 0.488 µM .
Application 2: CDK2 Inhibitors for Cancer Treatment
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : Most compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 3: Antiviral Study
- Methods of Application : The experimental procedures for the antiviral study are detailed in the provided literature .
Application 4: Therapeutic Potential in Imidazole Containing Compounds
- Application Summary : The compound is part of a study on the synthesis and therapeutic potential of imidazole-containing compounds .
- Methods of Application : The methods involve the synthesis of various derivatives and their subsequent testing for therapeutic efficacy .
Application 5: Chemical Properties Study
- Application Summary : The compound’s chemical properties, such as melting point, boiling point, and molecular weight, have been studied .
- Methods of Application : Standard chemical analysis techniques would be used to determine these properties .
Application 7: CDK2 Inhibition for Cancer Treatment
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 8: Antimicrobial Potential
- Methods of Application : The derivatives were tested for their antimicrobial efficacy using standard laboratory assays .
- Results : Compounds 1a and 1b demonstrated good antimicrobial potential, although specific data on their efficacy is not detailed in the search results .
Application 9: Biochemical Research Material
- Methods of Application : It is used as a biological material or organic compound in various research settings .
Application 10: Chemical Property Analysis
- Methods of Application : Standard chemical analysis techniques are employed to determine these properties .
Application 11: CDK2 Inhibition for Cancer Treatment
- Application Summary : This compound is part of a study exploring novel CDK2 inhibitors for cancer treatment, targeting tumor cells selectively .
- Methods of Application : The compounds were tested for their cytotoxic activities against various cancer cell lines, and their inhibitory activity against CDK2/cyclin A2 was measured .
- Results : The compounds showed superior cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cell lines. The most significant inhibitory activity against CDK2 was observed with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Application 12: Antitubercular Activity
- Application Summary : The introduction of different halogen atoms on the phenyl ring of this compound has been studied for its effects on antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .
- Methods of Application : The antitubercular activity was evaluated using standard laboratory assays .
Application 13: Biochemical Research Material
- Application Summary : Related compounds are used as biochemical reagents for life science research .
- Methods of Application : These compounds are utilized as biological materials or organic compounds in various research settings .
Application 14: Chemical Property Analysis
Propiedades
IUPAC Name |
4-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-3-4-17-14(16)19-11)9-5-13(15)18-6-12(9)20/h3-8H,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZFDWJFXORTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C3=NC(=NC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679965 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
1221153-82-7 |
Source


|
| Record name | 4-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


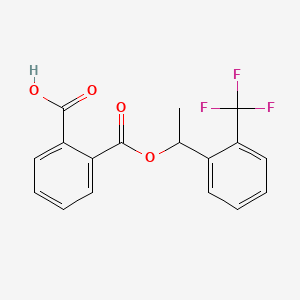
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
